2-O-(beta-D-glucosyl)glycerol
Overview
Description
Synthesis Analysis
The enzymatic synthesis of β-glucosylglycerol and its derivatives through transglycosylation reactions has been demonstrated, offering a pathway for its production with potential biotechnological applications (Jung et al., 2019). Additionally, improved procedures for the preparation of 1,2-di-O-acyl-3-O-(α-d-glucopyranosyl)-sn-glycerols have been developed, facilitating the synthesis of these glycerolipids with varying acyl chains and sugar headgroups (Mannock et al., 1990).
Molecular Structure Analysis
Studies on the physical properties of glycosyldiacylglycerols using infrared spectroscopy have contributed to understanding the gel-phase polymorphism of these compounds, revealing distinct lamellar gel phases and highlighting the role of hydrogen bonding in their stability (Lewis et al., 1990).
Chemical Reactions and Properties
Research has shown that β-glucosylglycerol and its derivatives can be synthesized through the transglycosylation of enzymes, indicating the possibility of producing a variety of glucosylglycerols with different properties for various applications (Jung et al., 2019).
Physical Properties Analysis
Differential scanning calorimetry and X-ray diffraction studies of glycosyl diacylglycerols have elucidated complex patterns of phase behavior, including transitions between different gel and liquid-crystalline phases, which are influenced by the length of the acyl chains and the nature of the sugar headgroups (Mannock et al., 2001).
Chemical Properties Analysis
The chemical synthesis and characterization of glycosyl diacylglycerols have been explored, highlighting the influence of the sugar moiety on the overall properties of these compounds and their potential for structural variation to tailor specific functionalities (Mannock et al., 1990).
Scientific Research Applications
1. Cosmetic Ingredient and Moisturizing Agent
2-O-(β-D-glucosyl)glycerol (2-GG) is a natural glycoside with applications as a bioactive moisturizing ingredient in cosmetic products. It's known for its role as a biological extremolyte. For instance, Kruschitz and Nidetzky (2020) demonstrated the use of nanofiltration for the separation of glycerol from 2-GG, a process crucial for its commercial viability as a cosmetic ingredient (Kruschitz & Nidetzky, 2020). Similarly, Schwarz et al. (2009) developed a microstructured immobilized enzyme reactor for the production of β-Glucosylglycerol (βGG), another form of 2-GG, highlighting its potential in cosmetics (Schwarz et al., 2009).
2. Industrial Fine Chemical
Luley-Goedl et al. (2010) described a biocatalytic process for the synthesis of glucosylglycerol (GG), focusing on its potential as an industrial fine chemical and its application in cosmetics under the name Glycoin (Luley-Goedl et al., 2010).
3. Enzymatic Synthesis for Potential Healthcare Applications
Jung et al. (2019) investigated the enzymatic synthesis of β-Glucosylglycerol and its derivatives, emphasizing their potential applications in food, cosmetics, and the healthcare industry, including antitumor medications (Jung et al., 2019).
4. Cryopreservation Agent
Su et al. (2016) explored glyceryl glucoside (GG) as a low-toxic alternative for cryopreservation agents. They compared GG with glycerol and dimethyl sulfoxide (DMSO), finding that GG has significant effects on cryopreservation and may be a safer alternative in this context (Su et al., 2016).
Mechanism of Action
Target of Action
2-O-(beta-D-glucosyl)glycerol, also known as 2-(beta-Glucosyl)glycerol, is a natural osmolyte found in bacteria and plants . It is a glucosylglycerol consisting of a β-D-glucosyl residue attached at position 2 of glycerol via a glycosidic bond . It is metabolized by organisms such as Arabidopsis thaliana and Homo sapiens .
Mode of Action
It is known that the compound is synthesized through the action of enzymes such as sucrose phosphorylase (sucp) . SucP catalyzes the glycosylation of glycerol from sucrose .
Biochemical Pathways
The biochemical pathway involved in the synthesis of this compound involves the enzyme SucP . This enzyme catalyzes the glycosylation of glycerol from sucrose, leading to the production of this compound .
Pharmacokinetics
It is known that the compound is found in the blood serum of humans , suggesting that it is absorbed into the bloodstream and distributed throughout the body.
Result of Action
This compound has been found to have promising applications as a cosmetic and food-and-feed ingredient . It can be used as a multipurpose anti-aging, cell-stimulating, and skin moisturizing agent in the cosmetic industry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the enzyme SucP, which is involved in the synthesis of this compound, has been found to be more active at certain temperatures . Furthermore, the production of this compound can be optimized through controlled growth rates in bioreactor cultivations .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTKXCPRNZDOJU-SYHAXYEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219430 | |
Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10588-30-4 | |
Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10588-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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